molecular formula C10H11F2NO2 B13543492 Methyl 4-(2-amino-1,1-difluoroethyl)benzoate

Methyl 4-(2-amino-1,1-difluoroethyl)benzoate

Cat. No.: B13543492
M. Wt: 215.20 g/mol
InChI Key: ALAFWJLPHKIIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-amino-1,1-difluoroethyl)benzoate is an organic compound with the molecular formula C10H11F2NO2 and a molecular weight of 215.20 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-amino-1,1-difluoroethyl)benzoate typically involves the reaction of 4-(2-amino-1,1-difluoroethyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors with precise control over reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-amino-1,1-difluoroethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-amino-1,1-difluoroethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-amino-1,1-difluoroethyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The difluoroethyl group enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-amino-1,1-difluoroethyl)benzoate is unique due to the presence of both an amino group and a difluoroethyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized research applications where these properties are advantageous .

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

methyl 4-(2-amino-1,1-difluoroethyl)benzoate

InChI

InChI=1S/C10H11F2NO2/c1-15-9(14)7-2-4-8(5-3-7)10(11,12)6-13/h2-5H,6,13H2,1H3

InChI Key

ALAFWJLPHKIIHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CN)(F)F

Origin of Product

United States

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